molecular formula C11H7ClO3 B13939471 8-Chloro-4-hydroxy-2-naphthoic acid

8-Chloro-4-hydroxy-2-naphthoic acid

Cat. No.: B13939471
M. Wt: 222.62 g/mol
InChI Key: IDMOFEYRLDDCJG-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-2-naphthoic acid is a chemical compound belonging to the class of naphthoic acids It is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 4th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-2-naphthoic acid typically involves the chlorination of 4-hydroxy-2-naphthoic acid. One common method is the direct chlorination using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at temperatures ranging from 50°C to 80°C to ensure selective chlorination at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as iron or aluminum chloride, can further enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The chlorine atom can be reduced to form 4-hydroxy-2-naphthoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or alkylamines are used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 8-chloro-4-quinone-2-naphthoic acid.

    Reduction: Formation of 4-hydroxy-2-naphthoic acid.

    Substitution: Formation of 8-amino-4-hydroxy-2-naphthoic acid or 8-alkyl-4-hydroxy-2-naphthoic acid.

Scientific Research Applications

8-Chloro-4-hydroxy-2-naphthoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-naphthoic acid
  • 8-Hydroxy-2-naphthoic acid
  • 8-Bromo-4-hydroxy-2-naphthoic acid

Uniqueness

8-Chloro-4-hydroxy-2-naphthoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs. The chlorine atom enhances its electrophilicity, making it more susceptible to nucleophilic substitution reactions, while the hydroxyl group provides sites for oxidation and reduction reactions.

Properties

IUPAC Name

8-chloro-4-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMOFEYRLDDCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)C(=O)O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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